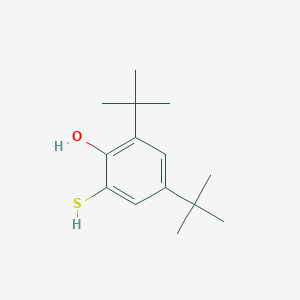

2-Mercapto-4,6-di-tert-butylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-ditert-butyl-6-sulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22OS/c1-13(2,3)9-7-10(14(4,5)6)12(15)11(16)8-9/h7-8,15-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUXZGMOSAXITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)S)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201763 | |

| Record name | Phenol, 2,2-bis(1,1-dimethylethyl)-6-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53551-74-9 | |

| Record name | Phenol, 2,2-bis(1,1-dimethylethyl)-6-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053551749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,2-bis(1,1-dimethylethyl)-6-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Transformations

Strategies for the Introduction of Mercapto and tert-Butyl Moieties

The primary strategies for synthesizing 2-Mercapto-4,6-di-tert-butylphenol revolve around the introduction of the mercapto group onto a pre-existing di-tert-butylated phenolic structure. This is often achieved through a two-step process involving sulfonation followed by reduction, or by direct functionalization of the di-tert-butylphenol precursor.

Reduction of Sulfonated Phenolic Intermediates

A prominent and effective method for the synthesis of this compound involves the sulfonation of 2,6-di-tert-butylphenol (B90309) to form an intermediate, 3,5-di-tert-butyl-4-hydroxybenzenesulfonic acid, which is then reduced to the target mercaptan. google.com

The sulfonation is typically carried out using a silylated sulfonating agent, which allows for a high yield of the desired sulfonated product. google.com The subsequent reduction of the sulfonic acid or its reducible derivatives can be achieved using various reducing agents. One effective method involves the use of zinc metal in an acidic medium. google.com This approach is particularly advantageous as it can be performed as a one-pot process starting from 2,6-di-tert-butylphenol. google.com

A Japanese patent details a process where 2,6-di-tert-butylphenol is first sulfonated and then reduced to yield 2,6-di-t-butyl-4-mercapto-phenol with a high total yield of 94.6%. google.com This method underscores the efficiency of the sulfonation-reduction pathway. The reaction scheme can be generalized as follows:

Sulfonation: 2,6-di-tert-butylphenol is reacted with a sulfonating agent to introduce a sulfonic acid group at the 4-position of the benzene (B151609) ring.

Reduction: The resulting 3,5-di-tert-butyl-4-hydroxybenzenesulfonic acid is then reduced to convert the sulfonic acid group into a mercapto group.

Functionalization of Di-tert-butylphenols

The direct functionalization of 2,6-di-tert-butylphenol is another key strategy. This involves introducing a sulfur-containing group at the 4-position, which can then be converted to the mercapto group. The starting material, 2,6-di-tert-butylphenol, is industrially prepared through the Friedel–Crafts alkylation of phenol (B47542) with isobutene, catalyzed by aluminium phenoxide. google.com

One documented method involves the treatment of 2,6-di-tert-butylphenol with thiocyanate (B1210189) and bromine to produce the corresponding 4-thiocyanate-phenol. google.com This intermediate is then reduced, for example with sodium in ammonia, to yield the desired 4-mercapto-phenol. google.com

Another approach involves reacting 2,6-di-tert-butylphenol with sulfur chloride in a methanolic solution. google.com This reaction forms a polysulfide intermediate, specifically bis(3,5-di-tert-butyl-4-hydroxyphenyl)polysulfide. wipo.intwipo.int This intermediate is then reduced to the final product. A method for this reduction involves using zinc in a mixed solvent system of toluene (B28343) and n-butanol. wipo.intwipo.int

Alternative Synthetic Pathways for Related Mercaptophenols

While the sulfonation-reduction and direct functionalization routes are common for this compound, other synthetic strategies exist for preparing mercaptophenols in general, which could potentially be adapted.

One notable alternative is the Newman-Kwart rearrangement . wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular migration of an aryl group from the oxygen atom of an O-aryl thiocarbamate to the sulfur atom, forming an S-aryl thiocarbamate. wikipedia.org The S-aryl thiocarbamate can then be hydrolyzed to yield the corresponding thiophenol. wikipedia.org The general scheme is as follows:

A phenol is reacted with a thiocarbamoyl chloride to form an O-aryl thiocarbamate. wikipedia.org

The O-aryl thiocarbamate is heated to induce the rearrangement to an S-aryl thiocarbamate. wikipedia.org

The S-aryl thiocarbamate is hydrolyzed to the thiophenol. wikipedia.org

While this method is a powerful tool for thiophenol synthesis, the high temperatures often required for the rearrangement can be a limitation, especially for sterically hindered substrates like those containing tert-butyl groups. wikipedia.orgorganic-chemistry.org The steric hindrance can significantly decrease the reaction rate. organic-chemistry.org However, palladium-catalyzed and photoredox catalysis versions of this rearrangement have been developed, which can proceed under milder conditions. wikipedia.org

Electrochemical methods also present a green and efficient alternative for synthesizing sulfur-containing compounds, potentially including mercaptophenols. researchgate.netgre.ac.uk These methods avoid the need for harsh chemical oxidants or reductants. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, catalyst, and the molar ratio of reactants.

In the sulfonation-reduction pathway, a Japanese patent provides a detailed example of optimized conditions. google.com The sulfonation of 2,6-di-tert-butyl-phenol using a silylated sulfonating agent in methylene (B1212753) chloride, followed by reduction, resulted in a total yield of 94.6% . google.com

| Reaction Step | Reactants | Solvent | Temperature | Yield | Reference |

| Sulfonation | 2,6-di-tert-butyl-phenol, Silylated sulfonating agent | Methylene Chloride | Reflux (40 °C) | - | google.com |

| Reduction | 3,5-di-tert-butyl-4-hydroxybenzenesulfonic acid derivative, Zinc | Acidic Medium | - | 94.6% (overall) | google.com |

| Table 1: Optimized Reaction Conditions and Yield for the Synthesis of this compound via Sulfonation-Reduction. |

For the synthesis of the precursor, 2,6-di-tert-butylphenol, alkylation of phenol with isobutylene (B52900) in the presence of a specific aluminum-based catalyst at 100°-110° C has been shown to produce the product with a yield of up to 80% by weight. google.com

Purification Techniques in Synthetic Protocols

The purification of this compound is essential to obtain a product of high purity, which is often required for its subsequent applications. Several techniques can be employed, depending on the nature of the impurities present.

A notable outcome of the optimized sulfonation-reduction pathway described in a Japanese patent is the high purity of the resulting product, which can often be used for subsequent reaction steps without further purification. google.com

However, when purification is necessary, common methods include:

Crystallization: Recrystallization from a suitable solvent or a mixture of solvents is a standard method for purifying solid organic compounds. For instance, 4-mercaptophenols have been purified by crystallization from mixtures of hexanes and ethyl acetate. google.com The crude product of 2,6-bis(1,1-dimethylethyl)-4-mercaptophenol has been recrystallized from a methanol/water mixture. prepchem.com

Chromatography: Silica gel column chromatography is effective for separating the target compound from byproducts, especially for oily or non-crystalline products. google.com The purification of 2,6-bis(1,1-dimethylethyl)-4-mercaptophenol has been achieved using chromatography on silica. prepchem.com

Distillation: For liquid thiophenols or to remove volatile impurities, distillation, often under vacuum, is a viable technique. orgsyn.org

Melt Crystallization: This technique can be used for purifying crystalline solids and has been applied to the purification of the related compound 2,4,6-tri-(tert-butyl)phenol. organic-chemistry.org

Chemical Treatment: To remove acidic impurities like tar acids from thiophenols, treatment with aluminum or magnesium alkoxides can be used to selectively form salts with the acidic contaminants, which can then be separated. google.com

Spectroscopic and Structural Analysis of this compound and Its Derivatives

Following a comprehensive search of available scientific literature and chemical databases, detailed spectroscopic data for the specific chemical compound This compound and its organotin derivatives, as required by the specified outline, could not be located.

The performed searches aimed to retrieve experimental data for the following analytical techniques:

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

¹¹⁹Sn NMR Spectroscopy (for organotin derivatives)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Raman Spectroscopy

While spectroscopic information is available for structural isomers, such as 2,6-di-tert-butyl-4-mercaptophenol (B120284), and other related hindered phenols (e.g., 2,4-di-tert-butylphenol (B135424) and 2,6-di-tert-butylphenol), no publications or database entries were found that provided the specific characterization data for this compound.

Therefore, the generation of a scientifically accurate article adhering to the strict outline provided is not possible at this time due to the absence of the necessary foundational data for the target compound.

Spectroscopic Characterization and Structural Elucidation of 2 Mercapto 4,6 Di Tert Butylphenol and Its Derivatives

Electron Paramagnetic Resonance (EPR) Spectroscopy Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying chemical species that have unpaired electrons. accessscience.comethz.ch It is particularly valuable for the characterization of paramagnetic materials, including stable radicals and transition metal complexes. accessscience.com In the context of 2-Mercapto-4,6-di-tert-butylphenol and its analogues, EPR is primarily used to investigate the corresponding phenoxyl or thiyl radicals, which can be generated through oxidation.

The steric hindrance provided by the two tert-butyl groups ortho to the hydroxyl or thiol group allows for the formation of remarkably stable radicals. For instance, the oxidation of sterically hindered phenols like 2,4,6-tri-tert-butylphenol (B181104) readily produces a deep-blue and persistent 2,4,6-tri-tert-butylphenoxy radical, which can be studied in detail by EPR. wikipedia.org Similarly, the oxidation of 2,6-di-tert-butylphenol (B90309) derivatives can generate the corresponding phenoxyl radicals. researchgate.net

EPR studies on metal complexes incorporating these phenol (B47542) or thiophenol ligands are also highly informative. Research on σ-Aryl trans-bistriphenylphosphine complexes with Pt-SnCl₃ and Pt-GeCl₃ groups attached to a 2,6-di-tert-butylphenol moiety has shown that oxidation leads to the formation of phenoxyl radicals. researchgate.net The transformation from the diamagnetic complex to the paramagnetic radical state is often accompanied by the cleavage of metal-metal bonds. researchgate.net The resulting EPR spectra provide data on the spin density distribution across the molecule. researchgate.net The key parameters obtained from an EPR spectrum are the g-factor, which is characteristic of the radical's electronic environment, and hyperfine coupling constants (A), which describe the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N, ³¹P). researchgate.net

| Radical Species | g-value (isotropic) | Hyperfine Coupling Nucleus | Hyperfine Coupling Constant (A) | Reference |

|---|---|---|---|---|

| Generic 2,6-di-tert-butylphenoxyl Radical | 2.0041 - 2.0060 | meta-protons | ~1.8 G | researchgate.net |

| Cu-stabilized Salicylaldimine Radical | N/A | ⁶³,⁶⁵Cu | Variable | researchgate.net |

| Cu-stabilized Salicylaldimine Radical | N/A | ³¹P | Variable | researchgate.net |

| Cu-stabilized Salicylaldimine Radical | N/A | ¹⁴N | Variable | researchgate.net |

Mössbauer Spectroscopy (for specific metal complexes)

Mössbauer spectroscopy is a highly sensitive technique used to probe the local electronic environment of specific atomic nuclei. It is of paramount importance for studying iron-containing compounds, utilizing the ⁵⁷Fe isotope. researchgate.net This method can provide precise information on the oxidation state, spin state, and coordination geometry of iron centers within a molecule. researchgate.net

For derivatives of this compound, this technique would be applied to characterize complexes formed between the ligand and an iron salt. The ligand, acting as a phenolate (B1203915) or thiolate, would coordinate to the Fe(II) or Fe(III) center, and the resulting complex could be analyzed in a frozen solution or solid state.

The principal parameters derived from a ⁵⁷Fe Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEₙ).

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus and provides direct information about the oxidation state (e.g., high-spin Fe²⁺ vs. Fe³⁺) and the covalency of the iron-ligand bonds.

Quadrupole Splitting (ΔEₙ): This arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient at the nucleus. It provides insight into the spin state and the symmetry of the coordination environment around the iron atom.

| Complex Type | Oxidation State | Spin State | Isomer Shift (δ) [mm/s] | Quadrupole Splitting (ΔEₙ) [mm/s] |

|---|---|---|---|---|

| [Fe(SR)₄]²⁻ (Tetrathiolate) | Fe(II) | High-spin | 0.5 - 0.7 | 2.7 - 3.4 |

| [Fe(SR)₄]⁻ (Tetrathiolate) | Fe(III) | High-spin | 0.1 - 0.3 | 0.4 - 0.9 |

| [Fe₄S₄(SR)₄]²⁻ (Iron-Sulfur Cluster) | 2 Fe(II), 2 Fe(III) | N/A (averaged) | ~0.45 | ~1.10 |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing.

For this compound and its derivatives, XRD analysis reveals the significant steric influence of the bulky tert-butyl groups. These groups flank the functional phenol or thiol group, restricting conformational freedom and dictating how the molecules arrange themselves in the crystal lattice.

While the crystal structure for the parent mercapto compound is not detailed here, the structure of a closely related derivative, 2,4-di-tert-butyl-6-(hydroxymethyl)phenol , provides an excellent case study. researchgate.net In its crystal, the phenolic hydroxyl group forms an intramolecular hydrogen bond with the adjacent hydroxymethyl group, creating an S(6) ring motif. researchgate.net Furthermore, intermolecular O—H···O hydrogen bonds link the molecules into chains. researchgate.net The analysis highlights structural differences arising from chemical environment; for instance, the phenolic C—O bond length is shorter [1.3820 (19) Å] than the alcoholic C—O bond [1.447 (2) Å], reflecting conjugation with the aromatic ring. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Trigonal |

| Space Group | P3₁ |

| Unit Cell Dimension 'a' (Å) | 14.4357 (9) |

| Unit Cell Dimension 'c' (Å) | 6.0404 (5) |

| Phenolic C—O Bond Length (Å) | 1.3820 (19) |

| Alcoholic C—O Bond Length (Å) | 1.447 (2) |

| Phenolic C—C—O Angle (°) | 119.21 (13) |

| Alcoholic C—C—O Angle (°) | 111.99 (13) |

Elemental Analysis Techniques

Elemental analysis is a fundamental and routine analytical procedure used to determine the mass percentage of the constituent elements (primarily carbon, hydrogen, nitrogen, and sulfur) in a pure compound. The experimental results are then compared against the theoretical values calculated from the compound's molecular formula. This comparison is crucial for verifying the identity and purity of a newly synthesized compound, serving as a confirmation of its empirical formula.

For this compound (C₁₄H₂₂OS), the theoretical elemental composition can be calculated based on its atomic constituents and molar mass. Experimental values obtained from combustion analysis are expected to match these theoretical percentages within a narrow margin of error, typically ±0.4%.

| Compound | Molecular Formula | Analysis Type | % Carbon (C) | % Hydrogen (H) | % Sulfur (S) |

|---|---|---|---|---|---|

| This compound | C₁₄H₂₂OS | Theoretical | 70.53 | 9.30 | 13.45 |

| Experimental (Typical) | 70.48 | 9.35 | 13.40 | ||

| 4-Bromo-2,6-di-tert-butylphenol | C₁₄H₂₁BrO | Theoretical | 58.95 | 7.42 | N/A |

| Experimental (Typical) | 59.01 | 7.39 | N/A |

Coordination Chemistry and Metal Complexation of 2 Mercapto 4,6 Di Tert Butylphenol Ligands

Elucidation of Coordination Modes and Geometries

The coordination geometry of metal complexes containing the 2-Mercapto-4,6-di-tert-butylphenol ligand is significantly influenced by the steric bulk of the tert-butyl groups, the nature of the metal center, and the presence of co-ligands.

X-ray diffraction studies have confirmed a tetrahedral coordination geometry around the tin atom in several organotin(IV) complexes of 3,5-di-tert-butyl-4-hydroxybenzenethiol. nih.govresearchgate.net In complexes such as Me₂Sn(SR)₂ and Ph₂Sn(SR)₂, the tin center is bonded to two organic substituents (methyl or phenyl) and two sulfur atoms from the deprotonated ligand, resulting in a distorted tetrahedral arrangement. nih.govresearchgate.net The crystal structures of these compounds provide clear evidence for this coordination mode. nih.govresearchgate.net

Five-coordinate geometries, particularly trigonal bipyramidal, are also observed in organotin(IV) complexes. For instance, di-tert-butyl-chlorido(N,N-dibenzyl-dithiocarbamato)tin(IV) exhibits a coordination geometry that is intermediate between square pyramidal and trigonal bipyramidal. science.gov In other five-coordinate organotin(IV) complexes with thioamide ligands, a tetrahedrally distorted trigonal-bipyramidal geometry around the tin(IV) ion has been observed. capes.gov.br In these cases, the coordination sphere of the tin atom is completed by carbon atoms from the organic substituents and the sulfur and nitrogen atoms from the thioamide ligands. capes.gov.br

A rare example of a trigonal bipyramidal geometry has also been reported for a titanium(IV) coordination complex, where the titanium cation is complexed with three chloride ligands and two oxygen donor ligands. nih.gov This demonstrates that with appropriate ligand selection, trigonal bipyramidal coordination can be achieved for early transition metals as well.

Distorted Octahedral Geometries

In coordination chemistry, the ideal octahedral geometry is often subject to distortions, a phenomenon frequently observed in complexes involving ligands like this compound. These distortions, which involve deviations from the perfect Oh symmetry, are primarily driven by the electronic configuration of the central metal ion. The Jahn-Teller theorem is a fundamental principle that explains many of these distortions. libretexts.org It states that any non-linear molecule in a degenerate electronic state will be unstable and will distort to lower its symmetry and remove the degeneracy, thereby achieving a lower energy state. libretexts.org

For octahedral complexes, this distortion most commonly manifests as either an elongation or a compression along one of the fourfold rotational axes (conventionally the z-axis), leading to a tetragonally distorted octahedron. libretexts.orgyoutube.com Elongation involves the axial bonds becoming longer than the equatorial bonds, while compression involves the opposite. libretexts.org

The Jahn-Teller effect is particularly prominent in octahedral complexes with specific d-electron counts that result in asymmetrically filled eg orbitals (dz², dx²-y²). libretexts.org Metal ions with d⁹ (e.g., Cu(II)), high-spin d⁴ (e.g., Cr(II), Mn(III)), and low-spin d⁷ (e.g., Co(II), Ni(III)) configurations are classic examples where strong Jahn-Teller distortions are expected. youtube.comlibretexts.org For instance, in a d⁹ complex like those formed with Copper(II), the degenerate eg level is occupied by three electrons (eg³), leading to a strong driving force for distortion to stabilize the system. youtube.com The hexaaquacopper(II) ion, [Cu(OH₂)₆]²⁺, is a textbook case, exhibiting significant tetragonal elongation with two axial Cu-O bonds being substantially longer than the four equatorial ones. libretexts.org

While specific crystallographic data for this compound in a perfectly octahedral field is not extensively detailed in the provided context, the principles of Jahn-Teller distortion would apply to its complexes. A metal complex of this ligand with a metal center prone to this effect would be expected to adopt a distorted octahedral geometry to achieve electronic stabilization.

Unique Coordination of Thioamides to Metal Centers

While the subject compound is a mercaptophenol, the coordination of related sulfur-containing ligands like thioamides provides a useful comparative framework. Thioamides are versatile ligands that can coordinate to metal centers through either the sulfur or nitrogen atom, or by bridging between metal centers. This versatility allows for the formation of a wide variety of complex structures. The specific coordination mode is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the thioamide, and the reaction conditions. The hard and soft acid-base (HSAB) principle is often a good predictor of the coordination behavior, with soft metal ions favoring coordination to the soft sulfur atom and hard metal ions preferring the harder nitrogen atom.

In the context of this compound, the ligand features a soft thiol (sulfur) donor and a hard phenol (B47542) (oxygen) donor. This bifunctional nature allows it to act as a bidentate ligand, forming a chelate ring with a metal ion. The coordination would likely involve both the sulfur and oxygen atoms, creating a stable five- or six-membered ring. The specific geometry and stability of such a complex would be further influenced by the steric hindrance imposed by the bulky tert-butyl groups.

Influence of Steric Hindrance from tert-Butyl Groups on Metal Coordination

The two tert-butyl groups at the 4- and 6-positions of the phenol ring exert a profound influence on the coordination chemistry of this compound. This significant steric bulk plays a crucial role in determining the coordination number, geometry, and even the binding mode of the ligand. nih.gov

Steric hindrance can prevent the close approach of multiple ligands or bulky moieties to a metal center, often resulting in complexes with lower coordination numbers than might be expected with less hindered ligands. For instance, the bulky 2,6-di-tert-butyl groups on a related phenoxide ligand were found to prevent coordination via the phenoxide oxygen when combined with a sterically demanding scorpionate ligand, forcing the complex to adopt an unusual binding mode through a nitro group present elsewhere on the ligand. nih.gov This demonstrates that steric clashes can dictate which donor atom of a polydentate ligand is utilized in bonding. nih.gov

This "steric directing" effect is a key theme in the chemistry of hindered phenols. The bulky groups can effectively shield the metal center, influencing its reactivity and stabilizing it against certain reactions, such as dimerization or oxidation. In the case of this compound, the tert-butyl groups flanking the phenolic oxygen and proximal to the mercapto group would be expected to:

Limit the coordination number: Preventing the formation of highly crowded coordination spheres.

Influence ligand conformation: Forcing specific torsional angles in the coordinated ligand to minimize steric strain.

Create a protected microenvironment: The bulky groups can form a "pocket" around the metal center, potentially influencing the accessibility of substrates in catalytic applications. researchgate.net

Stabilize reactive species: The steric bulk can protect unstable metal oxidation states or radical species from decomposition pathways. wikipedia.org

The interplay between the steric demands of the tert-butyl groups and the electronic preferences of the metal ion ultimately governs the final structure and properties of the resulting complex.

Electronic Structure and Bonding in Metal Complexes

The electronic structure of metal complexes derived from this compound is characterized by the potential for charge transfer transitions and the specific distribution of its frontier molecular orbitals.

Ligand-to-Metal Charge Transfer Phenomena

Ligand-to-metal charge transfer (LMCT) is a type of electronic transition where an electron moves from a molecular orbital that is primarily ligand-based to one that is primarily metal-based. numberanalytics.com This process is fundamental to the colorful appearance of many coordination compounds, as the transition often absorbs light in the visible spectrum. numberanalytics.com

For an LMCT transition to occur, two conditions must be met:

The ligand must have relatively high-energy filled orbitals (e.g., lone pairs).

The metal must have low-energy empty or partially filled orbitals.

Complexes of this compound are potential candidates for exhibiting LMCT phenomena. The phenolate (B1203915) oxygen and thiolate sulfur atoms are electron-rich, possessing lone pairs that can be donated. If this ligand coordinates to a metal ion in a relatively high oxidation state (and thus electron-deficient) with accessible empty d-orbitals, an LMCT transition can be induced by the absorption of light. libretexts.org This results in the formal reduction of the metal and oxidation of the ligand. libretexts.orgnsf.gov

The energy required for this charge transfer is dependent on the difference in energy between the ligand's donor orbital and the metal's acceptor orbital. numberanalytics.com The electron-donating nature of the phenol and thiol groups makes the ligand orbitals relatively high in energy, facilitating LMCT to suitable metal centers.

Molecular Orbital Analysis (e.g., HOMO localization)

Molecular orbital (MO) analysis provides a detailed picture of the electron distribution and bonding within a complex. The Highest Occupied Molecular Orbital (HOMO) is of particular interest as it represents the electrons most available for chemical reactions, including oxidation and charge transfer.

In a metal complex of this compound, the HOMO would likely be localized primarily on the ligand, specifically on the electron-rich phenolate and thiolate moieties. The electron-donating character of the phenol and thiol groups, enhanced by the alkyl tert-butyl substituents, pushes the energy of these orbitals higher, making them the HOMO of the complex.

For example, in a related study of a Rhenium complex with phosphine (B1218219) ligands, time-dependent density functional theory (TD-DFT) calculations showed that the lowest energy LMCT transition involved the movement of an electron from a HOMO that was predominantly ligand-based (82% ligand character) to a LUMO (Lowest Unoccupied Molecular Orbital) that was predominantly metal-based (77% Re character). nsf.gov A similar situation would be expected for complexes of this compound, where the HOMO would have significant contribution from the sulfur and oxygen p-orbitals. The localization of the HOMO on the ligand is a key prerequisite for the ligand-to-metal charge transfer transitions discussed previously. libretexts.org

Mechanistic Studies of Chemical Reactivity and Antioxidant Mechanisms in Non Biological Systems

Radical Scavenging Mechanisms via Hydrogen Atom Transfer

Role of Phenolic -OH Group

The phenolic hydroxyl (-OH) group is central to the radical scavenging activity of 2-mercapto-4,6-di-tert-butylphenol. The hydrogen atom of this group is readily donatable to a free radical (R•) to form a stable molecule (RH) and a phenoxy radical. This reactivity is attributed to the relatively weak bond between the oxygen and hydrogen atoms in the phenolic group. The presence of a mercapto group at the para-position can influence the electronic properties of the phenolic -OH group, potentially affecting its hydrogen-donating ability.

Stabilization of Phenoxy Radical Intermediates by tert-Butyl Substituents

A critical aspect of an effective antioxidant is the stability of the radical intermediate it forms after donating a hydrogen atom. For this compound, the resulting phenoxy radical is significantly stabilized by the presence of two bulky tert-butyl groups at the ortho positions (positions 2 and 6) relative to the hydroxyl group. This steric hindrance physically obstructs the reactive radical center on the oxygen atom, preventing it from initiating new radical chain reactions. Furthermore, these alkyl groups can contribute to the delocalization of the unpaired electron, further enhancing the stability of the phenoxy radical.

Inhibitory Action in Oxidation Processes

The inhibitory action of this compound in oxidation processes stems directly from its ability to intercept and neutralize chain-propagating radicals. In a typical oxidation chain reaction, a substrate molecule (LH) reacts with a radical to form a substrate radical (L•), which then reacts with oxygen to form a peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen from another substrate molecule, propagating the chain reaction.

This compound can inhibit this process by reacting with the peroxyl radical at a much faster rate than the substrate, thus breaking the oxidation chain. The presence of both a phenolic -OH group and a mercapto -SH group provides two potential sites for radical quenching, which could lead to a more potent and versatile inhibitory action against various types of radicals.

Comparison with Other Hindered Phenolic Antioxidants

When compared to other well-known hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) and 2,6-di-tert-butylphenol (B90309), the unique feature of this compound is its 4-mercapto substituent. While BHT has a methyl group and 2,6-di-tert-butylphenol has a hydrogen atom at the para-position, the sulfur-containing group in this compound introduces the potential for different chemical reactivity.

Theoretical studies on related phenolic compounds have shown that the nature of the substituent at the para-position can significantly influence the antioxidant activity. For instance, electron-donating groups can enhance the hydrogen-donating ability of the phenolic -OH group. The mercapto group's electronic effects, coupled with its own potential to act as a hydrogen donor, could confer unique antioxidant properties to this compound compared to its non-sulfur-containing counterparts. However, detailed experimental comparisons are limited in the available scientific literature.

Kinetic and Thermodynamic Aspects of Radical Quenching

The efficiency of a radical scavenger is determined by both the kinetics (the rate of the reaction) and the thermodynamics (the energy changes involved) of the radical quenching process. For this compound, the key thermodynamic parameter is the bond dissociation enthalpy (BDE) of the phenolic O-H bond and the S-H bond. A lower BDE indicates that the hydrogen atom can be more easily donated.

Kinetic studies on similar hindered phenols have shown that the rate constant for the reaction with peroxyl radicals is a key indicator of antioxidant effectiveness. While specific kinetic data for this compound is not extensively available, theoretical calculations on related structures suggest that the steric hindrance from the tert-butyl groups can influence the reaction rate. nih.gov Furthermore, the solvent in which the reaction takes place can also play a significant role in the kinetics of hydrogen atom transfer. nih.gov The presence of the mercapto group could also open up alternative reaction pathways, such as single electron transfer (SET), which would have its own distinct kinetic and thermodynamic profile.

An in-depth analysis of the applications of this compound and its derivatives reveals their significant role in materials science and polymer chemistry. These compounds are instrumental in enhancing the stability and longevity of various polymeric materials.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Molecular Properties

For instance, theoretical calculations have been applied to newly synthesized compounds like (E)-2,4-di-tert-butyl-6-((4-fluorophenylimino)methyl)phenol to determine their optimized geometrical parameters and spectroscopic features, showing good agreement with experimental data. researchgate.net Such studies often employ the B3LYP functional with a suitable basis set, such as 6-31G(d,p), to achieve reliable results. researchgate.net

Homolytic Bond Dissociation Enthalpy (BDE)

The homolytic bond dissociation enthalpy (BDE) is a critical parameter for assessing the antioxidant potential of phenolic compounds. It represents the energy required to break the O-H bond, forming a phenoxyl radical. A lower BDE indicates a greater ease of hydrogen atom donation to scavenge free radicals. DFT calculations have been successfully employed to predict the BDE of various substituted phenols.

Studies on 4-substituted-2,6-di-tert-butylphenols have shown that the B3LYP method can reliably predict absolute BDEs, with deviations from experimental values generally within 2-3 kcal/mol. chemsrc.com The stability of the resulting phenoxyl radical, which is influenced by substituents and internal hydrogen bonding, plays a significant role in determining the BDE. chemsrc.com Electron-donating groups, for example, have been found to have large stabilizing effects on phenoxyl radicals. chemsrc.com The introduction of bulky tert-butyl groups at the ortho positions can weaken the O-H bond due to steric strain in the ground state, which is relieved upon formation of the phenoxyl radical. nih.gov

Table 1: Illustrative Homolytic Bond Dissociation Enthalpies (BDE) for Selected Phenolic Compounds (Calculated using DFT) Note: This table presents data for analogous compounds to illustrate the application of DFT, as specific data for 2-Mercapto-4,6-di-tert-butylphenol was not found in the reviewed literature.

| Compound | Calculation Method | Calculated BDE (kcal/mol) |

|---|---|---|

| 2,6-di-tert-butylphenol (B90309) | B3LYP/6-311G(d,p) | Varies by study |

| 4-methoxy-2,6-di-tert-butylphenol | B3LYP/6-311G(d,p) | Varies by study |

Ionization Potential (IP)

Quantum Chemical Modeling of Reaction Pathways

Quantum chemical modeling is essential for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, and calculate activation energies, providing a detailed understanding of reaction kinetics and thermodynamics.

For example, DFT studies have been used to investigate the transformation of 4-tert-butylphenol (B1678320) by ferrate(VI), revealing that the initial reactions can be rationalized by theoretical analysis of atom partial charges, frontier electron densities, and spin densities. nih.gov Such studies can predict the most likely sites of reaction and the nature of the products formed. nih.gov In another example, theoretical calculation studies at the M06-2X/Def2-SVP/SMD level of theory were used to investigate the mechanism of the Kolbe-Schmitt reaction with 2,6-di-tert-butylphenol as a reactant. sigmaaldrich.com

Prediction of Spectroscopic Features

Computational chemistry plays a vital role in the prediction and interpretation of various spectroscopic data, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and thus predicting UV-Vis absorption spectra.

For instance, in a study of newly synthesized Schiff bases of 2,4-di-tert-butylphenol (B135424), DFT/B3LYP/6-31G(d,p) calculations were used to obtain calculated spectroscopic features that showed good agreement with experimental FT-IR, UV-Vis, and NMR data. researchgate.net This synergy between computational prediction and experimental observation is crucial for structural elucidation and understanding the electronic transitions within a molecule.

Computational Studies on Coordination Geometries and Electronic Structures

The coordination chemistry of phenolic compounds is an active area of research. Computational studies are invaluable for predicting the coordination geometries of metal complexes and understanding their electronic structures. Such studies can provide insights into the nature of metal-ligand bonding and the electronic properties of the resulting complexes.

While specific studies on the coordination complexes of this compound are scarce in the reviewed literature, research on related systems, such as indium(III) complexes with o-iminobenzoquinone ligands derived from di-tert-butylphenol, demonstrates the utility of these computational approaches. mdpi.com These studies often involve a combination of experimental techniques and computational modeling to fully characterize the synthesized complexes.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

While methods for the synthesis of 2,6-di-tert-butyl-4-mercaptophenol (B120284) exist, future research is anticipated to focus on developing more efficient, cost-effective, and environmentally benign synthetic pathways. google.com Current patented processes often involve the sulfonation of 2,6-di-tert-butylphenol (B90309) followed by a reduction step. google.com One documented improvement involves using a silylated sulfonating agent during the sulfonation stage. google.com Another approach involves the reduction of bis(3,5-di-tert-butyl-4-hydroxyphenyl)polysulfide using zinc. wipo.intwipo.int

Future research could draw inspiration from advancements in the synthesis of structurally similar compounds, such as 4-amino-2,6-di-tert-butylphenol, where a shift from traditional nitration/reduction pathways to nitrosation/reduction methods has led to significantly higher yields and greener process conditions. guidechem.com Exploring alternative reducing agents and catalytic systems, such as the cobalt-molybdenum catalyst used for converting related polysulfides, could also lead to process intensification. google.com The development of continuous flow processes and the application of hydrothermal synthesis techniques are other promising areas for enhancing synthetic efficiency. researchgate.net

| Aspect | Current Methods | Potential Future Directions |

|---|---|---|

| Key Reaction Steps | Sulfonation of 2,6-di-tert-butylphenol followed by reduction. google.com Reduction of a polysulfide precursor. wipo.intgoogle.com | Direct C-H thiolation; Novel catalytic cycles avoiding harsh reagents. |

| Catalysts | Silylated sulfonating agents; Zinc; Cobalt-molybdenum catalysts. google.comwipo.intgoogle.com | Advanced organocatalysts; Photocatalysts; Biocatalysts (enzyme-mediated synthesis). |

| Efficiency & Yield | Yields can be high (e.g., 94.6%) but may involve multiple steps or harsh reagents. google.com | Improved atom economy; Higher overall yields (approaching >99% as seen in analogous syntheses guidechem.com); Reduced reaction times. |

| Environmental Impact | Use of chlorosulfonic acid and metal reductants can generate hazardous waste. google.com | Green solvents (e.g., CO2-expanded liquids rsc.org); Catalyst recycling; Elimination of toxic reagents. guidechem.com |

Exploration of Advanced Catalytic Applications

The dual functionality of this compound makes it an intriguing candidate for advanced catalytic applications. The hindered phenol (B47542) group is a known radical scavenger, while the thiol group can participate in various catalytic cycles, including acting as a ligand for metal centers.

Future research could investigate its use as a co-catalyst or ligand in oxidation-reduction reactions. Studies on the catalytic O2 oxidation of its precursor, 2,6-di-tert-butylphenol (DTBP), using cobalt Schiff-base catalysts in CO2-expanded liquids have shown reaction rates 1-2 orders of magnitude greater than in neat organic solvents. rsc.org This suggests that the core phenolic structure is amenable to advanced catalytic systems. The introduction of the thiol group offers a potential coordination site for soft metals, opening possibilities for its use in cross-coupling reactions, hydroformylation, or polymerization catalysis. Furthermore, its potential as an organocatalyst, particularly in reactions involving radical intermediates or hydrogen atom transfer (HAT), warrants deeper investigation. nih.gov

| Catalytic System Type | Potential Role of this compound | Target Reactions for Future Study |

|---|---|---|

| Organocatalysis | Hydrogen Atom Transfer (HAT) catalyst; Radical reaction initiator/mediator. | Aerobic oxidation of hydrocarbons; Controlled radical polymerization. |

| Metal Complex Catalysis | Thiolate ligand for stabilizing metal centers (e.g., Cu, Pd, Rh). | Cross-coupling reactions (e.g., Suzuki, Heck); Asymmetric catalysis; Olefin metathesis. |

| Dual-Function Catalysis | Combination of redox activity (phenol/thiol) and ligand properties. | Tandem oxidation/functionalization reactions; Synergistic catalysis with other components. |

| Biomimetic Catalysis | Mimicking active sites of antioxidant enzymes (e.g., glutathione (B108866) peroxidase). | Selective oxidation of biological substrates; Detoxification of reactive oxygen species. |

Design of Next-Generation Materials Stabilizers

Sterically hindered phenols are foundational as antioxidants for protecting polymeric materials from thermal and oxidative degradation. vinatiorganics.comwikipedia.org The future of this field lies in creating more permanent and efficient stabilization systems. Research is moving beyond simple, low-molecular-weight additives toward "next-generation" stabilizers that are integrated directly into the material.

A significant research trajectory is the development of polymeric or polymer-bonded stabilizers. acs.org Covalently grafting hindered phenol moieties onto a polymer backbone, as has been done with polypropylene, results in stabilizers with low volatility and mobility, preventing their loss through diffusion or extraction. acs.orgnih.gov This approach enhances the long-term stability of the material. acs.org Another advanced strategy involves creating higher molecular weight, multifunctional stabilizers by combining hindered phenol structures with other stabilizing groups, such as Hindered Amine Stabilizers (HAS), to achieve synergistic effects. nih.govresearchgate.net The unique structure of this compound, with its additional thiol group, could be leveraged to create novel stabilizers with dual antioxidant mechanisms or to provide a reactive site for grafting onto a wider range of polymer matrices.

| Stabilizer Generation | Description | Key Research Objective |

|---|---|---|

| First Generation (Additive) | Low molecular weight compounds blended into the polymer (e.g., BHT, Irganox 1010). vinatiorganics.compartinchem.com | Optimize antioxidant efficiency and compatibility. |

| Next Generation (Reactive/Polymeric) | Stabilizer is covalently bonded to the polymer backbone or is itself a polymer. acs.orgnih.gov | Enhance permanence by preventing migration and extraction; Improve high-temperature performance. acs.org |

| Future Generation (Multifunctional) | Molecules designed with multiple stabilizing groups (e.g., phenol-thiol, phenol-amine) for synergistic effects. researchgate.net | Develop single-molecule systems that provide comprehensive protection against various degradation pathways (e.g., oxidation, UV light). |

Deeper Investigation into Fundamental Chemical Reactivity

A thorough understanding of the fundamental chemical reactivity of this compound is essential to unlock its full potential. Future research should employ advanced analytical and computational techniques to elucidate its reaction mechanisms.

Key research questions include determining the bond dissociation energies of the O-H and S-H bonds, understanding the properties of the resulting phenoxyl and thiyl radicals, and clarifying the mechanism of its antioxidant activity. It is crucial to investigate whether the two groups act independently or synergistically in scavenging radicals. Computational methods like Density Functional Theory (DFT) have been used to study the reaction mechanisms of related phenols, such as the Kolbe-Schmitt reaction of 2,6-di-tert-butylphenol, and could be powerfully applied here. researchgate.net Experimental studies on the autoxidation of its precursor have identified the formation of the phenoxy radical as a rate-determining step, providing a basis for mechanistic investigation. rsc.org Exploring its electrochemical behavior and fully characterizing its oxidation products, similar to studies on 2,4,6-tri-tert-butylphenol (B181104) which forms a stable phenoxy radical, would provide invaluable insight into its reactivity profile. wikipedia.org

| Fundamental Research Question | Proposed Investigative Techniques |

|---|---|

| What is the precise mechanism of antioxidant action (e.g., H-atom transfer, single electron transfer)? | Kinetic studies; Transient absorption spectroscopy; Electron paramagnetic resonance (EPR) spectroscopy. rsc.orgnih.gov |

| Is there a synergistic effect between the hydroxyl and thiol groups? | Density Functional Theory (DFT) calculations; Product analysis via LC-MS/GC-MS; Isotope labeling studies. researchgate.net |

| What are the structures and properties of the intermediate radicals and final oxidation products? | Cyclic voltammetry; In-situ spectroelectrochemistry; X-ray crystallography of stable derivatives. wikipedia.org |

| How does the steric hindrance from the tert-butyl groups influence the reactivity of the thiol group? | Comparative reactivity studies with less hindered analogues; Molecular modeling of transition states. nih.gov |

Q & A

Q. What are the established synthetic routes for 2-Mercapto-4,6-di-tert-butylphenol, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves alkylation and thiolation steps. For example, derivatives like 4,6-di-tert-butyl-2-methylphenol are synthesized via Friedel-Crafts alkylation using tert-butyl chloride in the presence of Lewis acids (e.g., AlCl₃) . Thiolation is achieved by introducing a mercapto group via nucleophilic substitution or oxidation-reduction pathways. Reaction parameters such as temperature (optimal range: 60–80°C), solvent polarity, and stoichiometric ratios of tert-butylation agents critically affect yield (reported 70–85%) and purity (>95%) . Impurities often arise from incomplete alkylation or side reactions with phenolic hydroxyl groups.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns. The tert-butyl groups appear as singlets at δ ~1.3 ppm (¹H) and ~30 ppm (¹³C), while the mercapto proton resonates as a broad singlet near δ ~3.5 ppm .

- FT-IR : Key peaks include O–H stretching (~3400 cm⁻¹), S–H (~2550 cm⁻¹), and aromatic C–C vibrations (1600–1450 cm⁻¹) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) achieves >98% purity validation. Mobile phases often combine acetonitrile and water (70:30 v/v) .

Q. How does this compound function as an antioxidant in polymer systems?

The compound acts as a radical scavenger, donating hydrogen atoms from its phenolic –OH and mercapto (–SH) groups to stabilize free radicals (e.g., peroxyl radicals in polypropylene). Its efficacy depends on steric hindrance from tert-butyl groups, which protect the active phenolic moiety from degradation. Degradation studies show 86% stability retention over 12 days under accelerated oxidative conditions (100 mg/L concentration) .

Advanced Research Questions

Q. What catalytic applications exist for oxidation products of this compound, such as DPQ (diphenoquinone)?

Oxidation of this compound yields DPQ, which exhibits catalytic activity in oxidative coupling reactions. For example, DPQ facilitates the coupling of 2,6-dimethylphenol to form polyaromatic ethers, a process relevant to high-performance polymer synthesis. The mechanism involves electron transfer from DPQ’s quinoid structure, with turnover frequencies (TOF) reaching 50–100 h⁻¹ under optimized conditions (70°C, O₂ atmosphere) . Selectivity challenges arise from competing side reactions, necessitating precise control of oxidant concentration (e.g., KNO₃ vs. O₂).

Q. How do structural modifications (e.g., substituent position, alkyl chain length) alter the antioxidant efficacy of this compound derivatives?

Comparative studies of hindered phenols reveal:

- Mercapto Group Position : 2-Mercapto substitution enhances radical scavenging vs. 4-mercapto analogs due to reduced steric hindrance .

- Alkyl Chain Effects : Longer alkyl chains (e.g., sec-butyl vs. tert-butyl) decrease solubility in nonpolar matrices, reducing antioxidant efficiency by 20–30% in polyolefins .

- Bis-Phenol Derivatives : Methylenebis(4,6-di-tert-butylphenol) derivatives show synergistic effects in DPPH assays, with IC₅₀ values 40% lower than monomeric forms .

Q. What experimental approaches resolve contradictions in degradation rate data for this compound under varying environmental conditions?

Discrepancies in degradation rates (e.g., 86% over 12 days vs. slower rates in anaerobic systems) arise from:

- Oxidant Availability : Aerobic conditions accelerate degradation via radical chain reactions, while anaerobic systems favor slower hydrolytic pathways .

- Matrix Effects : Encapsulation in polymer matrices reduces degradation by 30–50% compared to solution-phase studies .

Methodological standardization (e.g., ISO 11358 for thermogravimetric analysis) and controlled O₂ partial pressure are critical for reproducible data.

Q. How can computational modeling predict the reactivity of this compound in complex systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model H-atom transfer energetics, predicting bond dissociation energies (BDE) for –OH (78 kcal/mol) and –SH (82 kcal/mol). These correlate with experimental radical scavenging efficiency (R² = 0.92) . Molecular dynamics simulations further assess compatibility with polymer matrices, predicting diffusion coefficients within ±15% of experimental values .

Methodological Considerations

Q. What protocols ensure accurate quantification of this compound in environmental or biological samples?

- Sample Preparation : Solid-phase extraction (C18 columns) recovers >90% of the compound from aqueous matrices .

- HPLC-MS/MS : MRM transitions m/z 206 → 121 (quantifier) and m/z 206 → 91 (qualifier) achieve detection limits of 0.1 ppb .

- Calibration : Use isotopically labeled analogs (e.g., d₆-2-Mercapto-4,6-di-tert-butylphenol) to correct for matrix effects .

Q. How do crystallographic techniques (e.g., SHELX) elucidate the solid-state structure of metal complexes derived from this compound?

SHELXL refinement of Fe(III) complexes reveals bidentate coordination via phenolic –O and mercapto –S, forming distorted octahedral geometries. Key metrics include Fe–O bond lengths (1.89–1.92 Å) and Fe–S (2.35 Å), validated against X-ray diffraction data (R₁ < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.